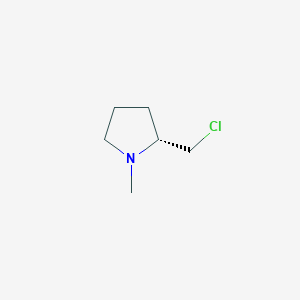
(R)-2-(Chloromethyl)-1-methylpyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(Chloromethyl)-1-methylpyrrolidine is a chiral compound with significant interest in various fields of chemistry and industry. This compound is characterized by the presence of a chloromethyl group attached to a pyrrolidine ring, which is further substituted with a methyl group. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Chloromethyl)-1-methylpyrrolidine can be achieved through several methods. One common approach involves the reaction of ®-epichlorohydrin with a suitable amine under controlled conditions. The reaction typically proceeds through the formation of an intermediate, which is then cyclized to form the desired pyrrolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a base to facilitate the reaction .
Industrial Production Methods
Industrial production of ®-2-(Chloromethyl)-1-methylpyrrolidine often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
®-2-(Chloromethyl)-1-methylpyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amine derivative, while oxidation can produce a ketone or alcohol .
科学研究应用
®-2-(Chloromethyl)-1-methylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products .
作用机制
The mechanism of action of ®-2-(Chloromethyl)-1-methylpyrrolidine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
®-2-(Chloromethyl)oxirane: Similar in structure but with an oxirane ring instead of a pyrrolidine ring.
®-4-Chloromethyl-2,2-dimethyl-1,3-dioxolane: Contains a dioxolane ring and is used in different chemical applications.
®-Epichlorohydrin: A related compound with an epoxide ring, commonly used in the synthesis of various chemicals .
Uniqueness
®-2-(Chloromethyl)-1-methylpyrrolidine is unique due to its specific stereochemistry and the presence of both a chloromethyl and a methyl group on the pyrrolidine ring. This combination of features makes it a valuable intermediate in the synthesis of chiral compounds and a versatile building block in organic chemistry .
属性
分子式 |
C6H12ClN |
|---|---|
分子量 |
133.62 g/mol |
IUPAC 名称 |
(2R)-2-(chloromethyl)-1-methylpyrrolidine |
InChI |
InChI=1S/C6H12ClN/c1-8-4-2-3-6(8)5-7/h6H,2-5H2,1H3/t6-/m1/s1 |
InChI 键 |
ZXEQVHDPCGPJSJ-ZCFIWIBFSA-N |
手性 SMILES |
CN1CCC[C@@H]1CCl |
规范 SMILES |
CN1CCCC1CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


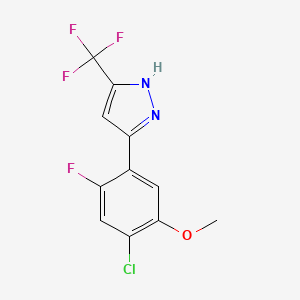

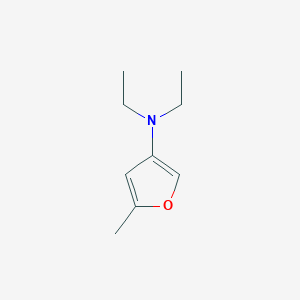
![4-Bromo-2-ethylbenzo[d]oxazole](/img/structure/B12890988.png)

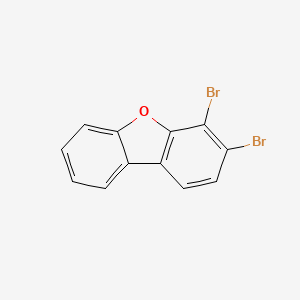
![(2-Ethoxybenzo[d]oxazol-4-yl)methanamine](/img/structure/B12891005.png)
![3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891020.png)

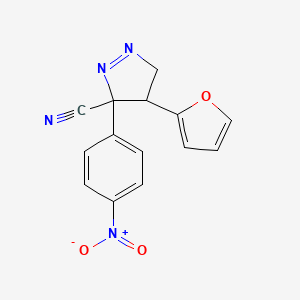
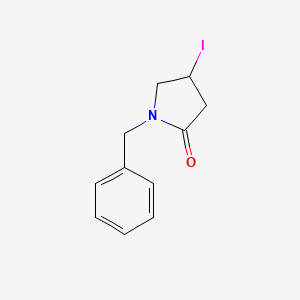
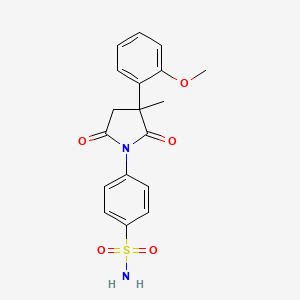
![1-[4-(3-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12891061.png)

